

7-Chloroquinoline-2,4-diol chemical structure and properties

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Compound of Interest

Compound Name:	7-Chloroquinoline-2,4-diol
CAS No.:	1677-35-6; 1823745-32-9
Cat. No.:	B2927610

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Technical Whitepaper: 7-Chloroquinoline-2,4-diol A Critical Scaffold in Medicinal Chemistry & Antimalarial Synthesis[1]

Executive Summary

7-Chloroquinoline-2,4-diol is a bifunctional quinoline derivative serving as a high-value intermediate in the synthesis of pharmacophores.[1] While often overshadowed by its mono-oxygenated cousin (7-chloroquinolin-4-ol, the precursor to Chloroquine), the 2,4-diol variant offers unique orthogonal reactivity at the C2 and C4 positions.[1] This guide details its structural dynamics, thermodynamic synthesis via the Conrad-Limpach-type condensation, and downstream utility in generating 2,4-disubstituted quinolines.[1]

Chemical Identity & Structural Dynamics

The nomenclature "diol" is chemically misleading in the solid state.[1] This compound exists in a complex tautomeric equilibrium dominated by the 4-hydroxy-2-quinolone form.[1]

Property	Detail
IUPAC Name	7-Chloro-4-hydroxyquinolin-2(1H)-one
Common Synonyms	7-Chloroquinoline-2,4-diol; 7-Chloro-2,4-dihydroxyquinoline
CAS Number	1823745-32-9 (Specific to diol/dione forms); Note: Often cited generically under quinolone classes.[1][2][3]
Molecular Formula	C ₉ H ₆ ClNO ₂
Molecular Weight	195.60 g/mol
SMILES	Clc1ccc2[nH]c(=O)cc(O)c2c1 (Major tautomer)

Tautomeric Equilibrium (Expert Insight)

In solution and solid phases, the compound does not exist primarily as a di-enol (diol). The amide resonance stabilization favors the 2-oxo (lactam) tautomer, while the C4 position retains significant enolic character.

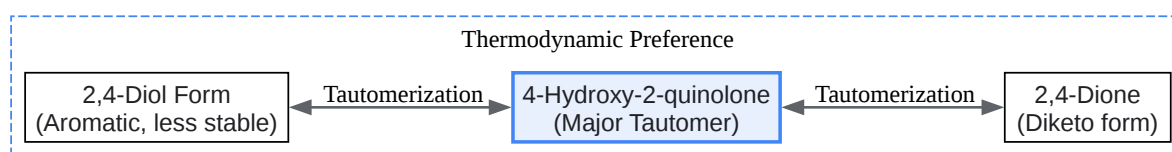


Figure 1: Tautomeric Equilibrium of 7-Chloroquinoline-2,4-diol

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Figure 1: The equilibrium shifts toward the 4-hydroxy-2-quinolone form due to the stability of the cyclic amide (lactam).[1]

Physicochemical Profile

Parameter	Value / Characteristic	Implication for Processing
Melting Point	>300°C (Decomposes)	Requires high-boiling solvents (e.g., Dowtherm A) for synthesis.[1]
Solubility	Insoluble in water, Et ₂ O, CHCl ₃ . Soluble in DMSO, hot DMF, and strong alkali (NaOH).	Purification is best achieved via acid-base precipitation.[1]
Acidity (pKa)	pKa ₁ ≈ 5.8 (Enolic OH); pKa ₂ ≈ 10.5 (Amide NH)	The C4-OH is acidic enough to be deprotonated by weak bases.
Appearance	Off-white to tan powder	Coloration often indicates oxidation products or regioisomeric impurities.[1]

Synthesis: The Modified Conrad-Limpach Protocol[1]

The industrial standard for generating the 2,4-oxygenated core involves the condensation of 3-chloroaniline with diethyl malonate.[1] Unlike the synthesis of chloroquine precursors (which uses ethoxymethylenemalonate), this route installs oxygens at both C2 and C4.

Regioselectivity Challenge

Using a meta-substituted aniline (3-chloroaniline) creates a regioselectivity problem. Cyclization can occur at the para position (yielding the desired 7-chloro isomer) or the ortho position (yielding the 5-chloro isomer).[1]

- 7-Chloro (Target): Sterically favored (~80-90%).[1]
- 5-Chloro (Impurity): Sterically hindered but statistically possible (~10-20%).[1]

Protocol: Thermal Cyclization in Dowtherm A

Reagents:

- 3-Chloroaniline (1.0 eq)[\[1\]](#)
- Diethyl malonate (1.1 eq)
- Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) - Solvent[\[1\]](#)
- Sodium ethoxide (catalytic, optional for Step 1)

Workflow:

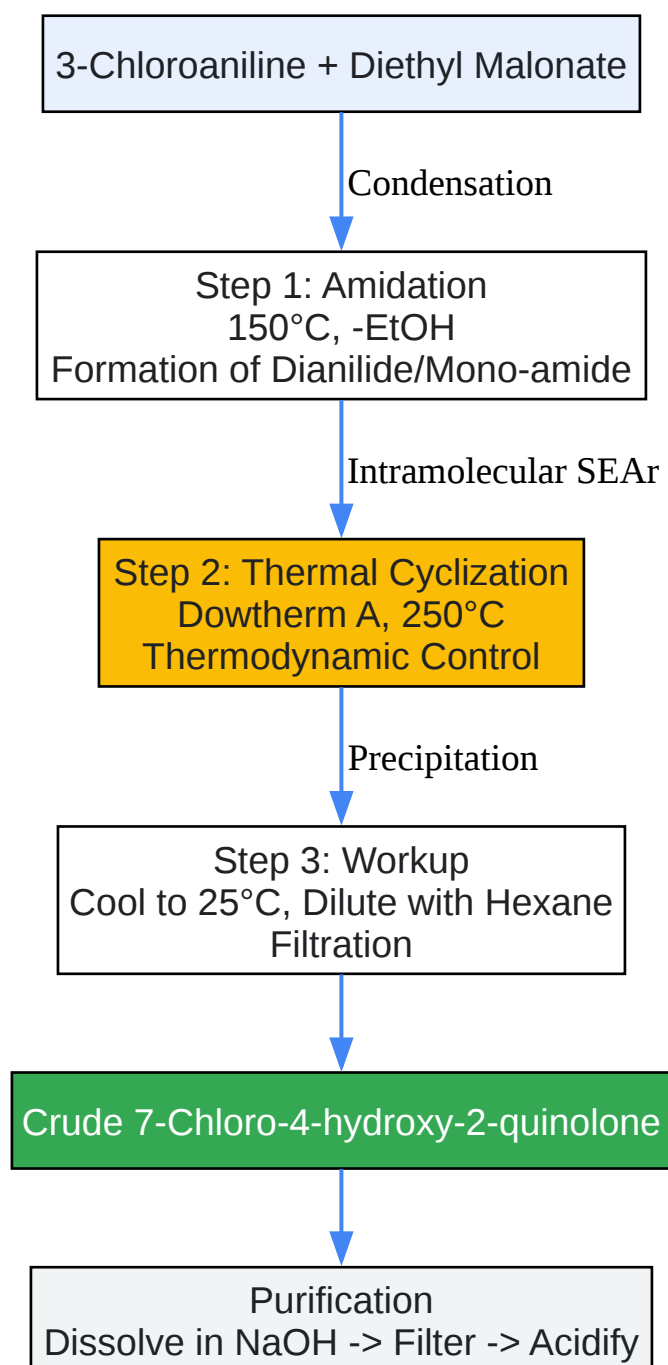


Figure 2: Modified Conrad-Limpach Synthesis Workflow

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Figure 2: High-temperature cyclization is required to overcome the activation energy of the aromatic ring closure.[1]

Step-by-Step Methodology

- Condensation: Mix 3-chloroaniline and diethyl malonate. Heat to 140-150°C while distilling off ethanol. This drives the equilibrium toward the amide intermediate (Ethyl 3-(3-chloroanilino)-3-oxopropanoate).[1]
- Cyclization: Add the intermediate slowly to vigorously boiling Dowtherm A (250°C).
 - Critical Control Point: The temperature must be maintained >240°C. Lower temperatures favor polymer formation or incomplete cyclization.[1]
 - Mechanism:[4] The reaction proceeds via a ketene intermediate or direct electrophilic aromatic substitution, followed by loss of ethanol.
- Isolation: Cool the mixture to room temperature. The product usually precipitates as a tan solid.[1] Dilute with a non-polar solvent (hexane or heptane) to wash away the Dowtherm A. Filter the solid.
- Purification (Regioisomer Removal):
 - Dissolve the crude solid in 10% NaOH (aq).[5] The 7-chloro isomer is soluble; insolubles (tars) are filtered off.[1]
 - Neutralize slowly with HCl.[1] The 7-chloro isomer typically precipitates first or can be recrystallized from acetic acid.[1][6]

Analytical Characterization

Validating the structure requires distinguishing it from the 5-chloro isomer and confirming the tautomeric state.[1]

Nuclear Magnetic Resonance (NMR)[8][9][10][11][12][13][14]

- Solvent: DMSO-d₆ (Required due to solubility).
- ¹H NMR Signatures:
 - δ 11.2 - 11.5 ppm (s, 1H): Amide NH (Broad singlet, confirms quinolone form).

- δ 10.5 - 11.0 ppm (s, 1H): Enolic OH at C4 (Exchangeable).
- δ 5.8 - 6.0 ppm (s, 1H): H3 Proton. This is a characteristic singlet for 2,4-oxygenated quinolines, appearing upfield due to the electron-rich enol/amide system.[1]
- Aromatic Region (δ 7.0 - 8.0): Look for the specific splitting pattern of the 7-chloro substitution (d, d, dd).

Infrared Spectroscopy (IR)[8][9]

- 1640–1680 cm^{-1} : Strong C=O stretching (Amide I band). This confirms the 2-one structure. [1]
- 2800–3200 cm^{-1} : Broad absorption indicating H-bonded OH and NH stretches.[1]

Applications in Drug Discovery[12][13]

The 2,4-diol scaffold is a versatile "switch" for introducing substituents.[1]

Transformation to 2,4,7-Trichloroquinoline

Treatment with Phosphorus Oxychloride (POCl_3) converts both oxygen functionalities into chlorides.

- Reaction: Reflux in POCl_3 (neat) or with PCl_5 .
- Product: 2,4,7-Trichloroquinoline.[1]
- Utility: The C4-Cl is significantly more reactive toward nucleophilic aromatic substitution ($\text{S}_\text{n}\text{Ar}$) than the C2-Cl.[1] This allows for stepwise functionalization:
 - $\text{S}_\text{n}\text{Ar}$ at C4: Introduction of diamine side chains (e.g., for chloroquine analogs).
 - $\text{S}_\text{n}\text{Ar}$ at C2: Subsequent introduction of other groups or reduction to remove the chloride. [1]

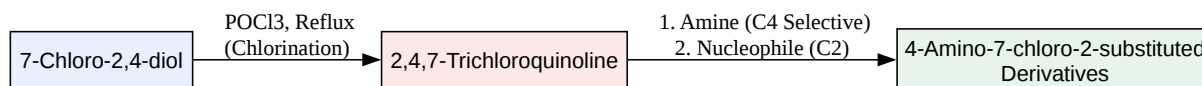


Figure 3: Downstream Derivatization Pathways

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Figure 3: The reactivity difference between C4 and C2 chlorides allows for regioselective drug design.

Safety & Handling

- Hazards: **7-Chloroquinoline-2,4-diol** is an irritant.[1] However, the reagents used in its synthesis (3-chloroaniline) are highly toxic (methemoglobinemia risk) and readily absorbed through the skin.
- Dowtherm A: Vapor is irritating; use in a well-ventilated fume hood.[1]
- Waste: Dispose of halogenated organic waste separately.

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